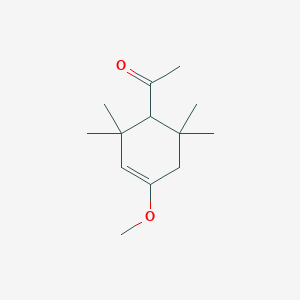
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexene, characterized by the presence of a methoxy group and four methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,2,6,6-tetramethylcyclohexanone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone: A closely related compound with similar structural features.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with a similar cyclohexene core and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.
Properties
CAS No. |
16556-48-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C13H22O2/c1-9(14)11-12(2,3)7-10(15-6)8-13(11,4)5/h7,11H,8H2,1-6H3 |
InChI Key |
ZGMRSDALCWKJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
Canonical SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
Key on ui other cas no. |
16556-48-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)

